Cas no 82267-44-5 (2-acetamido-4-(4-methoxyphenyl)butanoic acid)

2-acetamido-4-(4-methoxyphenyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-acetamido-4-(4-methoxyphenyl)butanoic acid
- AKOS014782062
- EN300-15139938
- 82267-44-5
-
- インチ: 1S/C13H17NO4/c1-9(15)14-12(13(16)17)8-5-10-3-6-11(18-2)7-4-10/h3-4,6-7,12H,5,8H2,1-2H3,(H,14,15)(H,16,17)
- InChIKey: AMEGLOCWAHDBRX-UHFFFAOYSA-N
- ほほえんだ: OC(C(CCC1C=CC(=CC=1)OC)NC(C)=O)=O
計算された属性
- せいみつぶんしりょう: 251.11575802g/mol
- どういたいしつりょう: 251.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 75.6Ų
2-acetamido-4-(4-methoxyphenyl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-15139938-0.1g |
2-acetamido-4-(4-methoxyphenyl)butanoic acid |
82267-44-5 | 0.1g |
$1119.0 | 2023-05-24 | ||
Enamine | EN300-15139938-0.05g |
2-acetamido-4-(4-methoxyphenyl)butanoic acid |
82267-44-5 | 0.05g |
$1068.0 | 2023-05-24 | ||
Enamine | EN300-15139938-500mg |
2-acetamido-4-(4-methoxyphenyl)butanoic acid |
82267-44-5 | 500mg |
$603.0 | 2023-09-27 | ||
Enamine | EN300-15139938-10000mg |
2-acetamido-4-(4-methoxyphenyl)butanoic acid |
82267-44-5 | 10000mg |
$2701.0 | 2023-09-27 | ||
Enamine | EN300-15139938-100mg |
2-acetamido-4-(4-methoxyphenyl)butanoic acid |
82267-44-5 | 100mg |
$553.0 | 2023-09-27 | ||
Enamine | EN300-15139938-2.5g |
2-acetamido-4-(4-methoxyphenyl)butanoic acid |
82267-44-5 | 2.5g |
$2492.0 | 2023-05-24 | ||
Enamine | EN300-15139938-1.0g |
2-acetamido-4-(4-methoxyphenyl)butanoic acid |
82267-44-5 | 1g |
$1272.0 | 2023-05-24 | ||
Enamine | EN300-15139938-250mg |
2-acetamido-4-(4-methoxyphenyl)butanoic acid |
82267-44-5 | 250mg |
$579.0 | 2023-09-27 | ||
Enamine | EN300-15139938-2500mg |
2-acetamido-4-(4-methoxyphenyl)butanoic acid |
82267-44-5 | 2500mg |
$1230.0 | 2023-09-27 | ||
Enamine | EN300-15139938-1000mg |
2-acetamido-4-(4-methoxyphenyl)butanoic acid |
82267-44-5 | 1000mg |
$628.0 | 2023-09-27 |
2-acetamido-4-(4-methoxyphenyl)butanoic acid 関連文献
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
2-acetamido-4-(4-methoxyphenyl)butanoic acidに関する追加情報
Professional Introduction to 2-acetamido-4-(4-methoxyphenyl)butanoic Acid (CAS No. 82267-44-5)
2-acetamido-4-(4-methoxyphenyl)butanoic acid, with the chemical identifier CAS No. 82267-44-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, combines an amide group with a substituted aromatic ring, making it a versatile intermediate in the development of various bioactive molecules.
The molecular structure of 2-acetamido-4-(4-methoxyphenyl)butanoic acid consists of a butanoic acid backbone substituted with an acetamide group at the second carbon and a 4-methoxyphenyl group at the fourth carbon. This configuration imparts distinct chemical properties that make it valuable in synthetic chemistry. The presence of both polar functional groups—the amide and the carboxylic acid—enhances its solubility in polar solvents, facilitating its use in various reaction conditions.
In recent years, 2-acetamido-4-(4-methoxyphenyl)butanoic acid has been explored as a key intermediate in the synthesis of novel pharmaceutical agents. Its structural motif is particularly relevant in the design of molecules targeting neurological and inflammatory disorders. The phenolic moiety and the amide group provide opportunities for hydrogen bonding interactions, which are crucial for drug-receptor binding affinity and specificity.
One of the most compelling applications of 2-acetamido-4-(4-methoxyphenyl)butanoic acid is in the development of enzyme inhibitors. The compound’s ability to mimic natural substrates or modulate enzyme active sites makes it an attractive candidate for inhibiting key enzymes involved in metabolic pathways. For instance, studies have shown its potential in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain management.
The synthesis of 2-acetamido-4-(4-methoxyphenyl)butanoic acid typically involves multi-step organic reactions, including condensation, hydrolysis, and functional group transformations. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These synthetic approaches highlight the compound’s importance as a building block in complex molecular architectures.
Recent research has also explored the pharmacological properties of derivatives of 2-acetamido-4-(4-methoxyphenyl)butanoic acid. By modifying its substituents, scientists have generated novel analogs with enhanced bioavailability and reduced side effects. For example, derivatives with halogenated aromatic rings have shown improved binding affinity to target proteins, suggesting their potential as lead compounds for drug development.
The role of computational chemistry in understanding the behavior of 2-acetamido-4-(4-methoxyphenyl)butanoic acid cannot be overstated. Molecular modeling techniques have been utilized to predict its interactions with biological targets, providing insights into its mechanism of action. These computational studies complement experimental efforts by offering rapid screening of potential drug candidates and optimizing their pharmacokinetic profiles.
In conclusion, 2-acetamido-4-(4-methoxyphenyl)butanoic acid (CAS No. 82267-44-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable tool for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow further.
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